1-(Prop-2-ynyl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea
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Overview
Description
1-(Prop-2-ynyl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea is a synthetic organic compound that features a urea moiety linked to a phenyl ring, which is further substituted with a dioxaborolane group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Prop-2-ynyl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea typically involves the following steps:
Formation of the Urea Moiety: This can be achieved by reacting an isocyanate with an amine under mild conditions.
Introduction of the Prop-2-ynyl Group: This step involves the alkylation of the urea derivative with a propargyl halide.
Attachment of the Dioxaborolane Group: The phenyl ring is functionalized with a boronic acid derivative, which is then converted to the dioxaborolane group using appropriate reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(Prop-2-ynyl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea can undergo various chemical reactions, including:
Oxidation: The prop-2-ynyl group can be oxidized to form corresponding aldehydes or acids.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the prop-2-ynyl group may yield propynal or propynoic acid, while reduction may yield propyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in biochemical assays or as a probe for studying biological processes.
Medicine: Investigated for its potential therapeutic properties, such as anticancer or antimicrobial activity.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(Prop-2-ynyl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea depends on its specific application. For example, in a biological context, it may interact with specific enzymes or receptors, modulating their activity. The dioxaborolane group can participate in boron-mediated reactions, which are important in various chemical processes.
Comparison with Similar Compounds
Similar Compounds
1-(Prop-2-ynyl)-3-phenylurea: Lacks the dioxaborolane group, making it less versatile in boron-mediated reactions.
3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea:
Uniqueness
1-(Prop-2-ynyl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea is unique due to the presence of both the prop-2-ynyl and dioxaborolane groups, which confer distinct reactivity and potential for diverse applications.
Properties
Molecular Formula |
C16H21BN2O3 |
---|---|
Molecular Weight |
300.2 g/mol |
IUPAC Name |
1-prop-2-ynyl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea |
InChI |
InChI=1S/C16H21BN2O3/c1-6-11-18-14(20)19-13-9-7-12(8-10-13)17-21-15(2,3)16(4,5)22-17/h1,7-10H,11H2,2-5H3,(H2,18,19,20) |
InChI Key |
JTOOZKOVSQKRGY-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NC(=O)NCC#C |
Origin of Product |
United States |
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